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molecular formula C12H14BrClO B8584042 1-Bromo-4-(4-chlorophenyl)-3,3-dimethylbutan-2-one CAS No. 90240-68-9

1-Bromo-4-(4-chlorophenyl)-3,3-dimethylbutan-2-one

Cat. No. B8584042
M. Wt: 289.59 g/mol
InChI Key: XGRLUEQCYNYABE-UHFFFAOYSA-N
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Patent
US04728356

Procedure details

98.8 g (0.62 mol) of bromine are added dropwise to 130 g (0.62 mol) of 1-(4-chlorophenyl)-2,2-dimethyl-3-butanone in 1000 ml of chloroform at room temperature. The reaction mixture is subsequently stirred for 1 hour and is then concentrated. 174.7 g (97.3% of theory) of 4-bromo-1-(4-chlorophenyl)-2,2-dimethyl-3-butanone of refractive index nD20 1.5570 are obtained.
Quantity
98.8 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([CH3:16])([CH3:15])[C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=1>C(Cl)(Cl)Cl>[Br:1][CH2:13][C:12](=[O:14])[C:11]([CH3:16])([CH3:15])[CH2:10][C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
98.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
130 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(C)=O)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(C(CC1=CC=C(C=C1)Cl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174.7 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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